Butane, 2,2-diethoxy-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane, 2,2-diethoxy-3-methyl- is an organic compound with the molecular formula C9H20O2. It is also known as isovaleraldehyde diethyl acetal. This compound is a derivative of butane, where two ethoxy groups and a methyl group are attached to the carbon chain. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butane, 2,2-diethoxy-3-methyl- can be synthesized through the acetalization of isovaleraldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves mixing isovaleraldehyde with ethanol and adding a small amount of acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The mixture is then heated under reflux conditions to promote the formation of the acetal.
Industrial Production Methods
In an industrial setting, the production of butane, 2,2-diethoxy-3-methyl- follows a similar process but on a larger scale. The reaction is carried out in a continuous flow reactor, where isovaleraldehyde and ethanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation.
Chemical Reactions Analysis
Types of Reactions
Butane, 2,2-diethoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butane, 2,2-diethoxy-3-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of butane, 2,2-diethoxy-3-methyl- involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The ethoxy groups can participate in nucleophilic substitution reactions, while the methyl group can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Butane, 1,1-diethoxy-3-methyl-: Similar structure but with different positioning of the ethoxy groups.
Isovaleraldehyde diethyl acetal: Another name for butane, 2,2-diethoxy-3-methyl-.
3-Methylbutanal, diethyl acetal: A related compound with similar functional groups.
Uniqueness
Butane, 2,2-diethoxy-3-methyl- is unique due to its specific arrangement of ethoxy and methyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications and research studies.
Properties
CAS No. |
80359-83-7 |
---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2,2-diethoxy-3-methylbutane |
InChI |
InChI=1S/C9H20O2/c1-6-10-9(5,8(3)4)11-7-2/h8H,6-7H2,1-5H3 |
InChI Key |
SHJRUXQEQAVRIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.